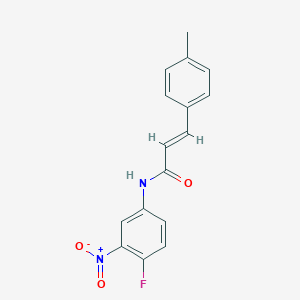![molecular formula C15H15N3O4S B5841519 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B5841519.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone is a chemical compound belonging to the class of pyrimidine derivatives. It is commonly referred to as DMNPE-caged compound. It has been widely used in scientific research as a photosensitive molecule for controlling biological systems with high temporal and spatial resolution.
Mecanismo De Acción
The mechanism of action of DMNPE-caged compound involves the release of bioactive molecules upon activation by light. The compound contains a photosensitive group that undergoes a photochemical reaction upon exposure to light. This reaction results in the cleavage of a chemical bond, which releases the bioactive molecule. The spatial and temporal resolution of the reaction can be controlled by adjusting the wavelength, intensity, and duration of the light exposure.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMNPE-caged compound depend on the bioactive molecule that is released upon activation. For example, the compound can be used to release neurotransmitters such as glutamate or GABA, which can activate or inhibit neuronal activity. It can also be used to release second messengers such as cAMP or Ca2+, which can activate intracellular signaling pathways. The compound has been used to study a wide range of biological processes, including synaptic transmission, ion channel function, enzyme activity, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMNPE-caged compound in lab experiments include high temporal and spatial resolution, precise control of biochemical events, and the ability to study biological systems in their native environment. The compound can be used to study complex biological processes that are difficult to observe with traditional techniques. However, there are also some limitations to using DMNPE-caged compound. The compound requires specialized equipment and expertise to use effectively, and the photochemical reaction can cause damage to living cells and tissues if not properly controlled.
Direcciones Futuras
There are many potential future directions for research on DMNPE-caged compound. Some possible areas of investigation include the development of new caged compounds with improved properties, the application of caged compounds to study disease processes, and the integration of caged compounds with other imaging and manipulation techniques. Additionally, the use of DMNPE-caged compound in combination with optogenetics, a technique that uses light to control neuronal activity, could lead to new insights into the function of the nervous system.
Métodos De Síntesis
The synthesis of DMNPE-caged compound involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with 4-methoxy-3-nitrobenzoyl chloride in the presence of triethylamine. The reaction yields a yellow crystalline compound that is purified by column chromatography. The purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DMNPE-caged compound has been widely used in scientific research as a photosensitive molecule for controlling biological systems with high temporal and spatial resolution. It is used to study the function and dynamics of proteins, enzymes, and other biomolecules in living cells and tissues. The compound is activated by light, which triggers the release of bioactive molecules such as neurotransmitters, second messengers, and ions. This allows researchers to precisely control the timing and location of biochemical events in living systems.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methoxy-3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-6-10(2)17-15(16-9)23-8-13(19)11-4-5-14(22-3)12(7-11)18(20)21/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGGKKQDXAIYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5841462.png)
![2,5-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5841470.png)
![N-{[(3,4-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5841473.png)
![5-(4-chlorophenyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5841483.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide](/img/structure/B5841493.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5841498.png)
![N-[4-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B5841502.png)
![2,2-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5841505.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5841523.png)
![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)

![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)